molecular formula C13H11BrN2O2 B2774684 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-50-9

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2774684
CAS RN: 477852-50-9
M. Wt: 307.147
InChI Key: XYFXEGQOTYQJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of pyrrole and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for further research.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some related compounds have been studied for their potential anti-neoplastic effects, with research suggesting they may act as JAK2 inhibitors .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, 2-Bromobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-15-13(18)11-6-8(7-16-11)12(17)9-4-2-3-5-10(9)14/h2-7,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFXEGQOTYQJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

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